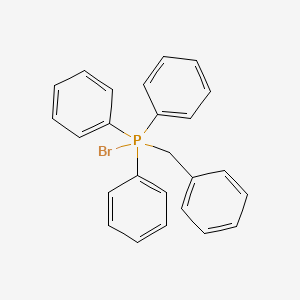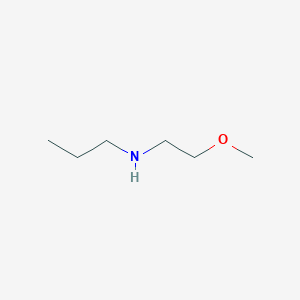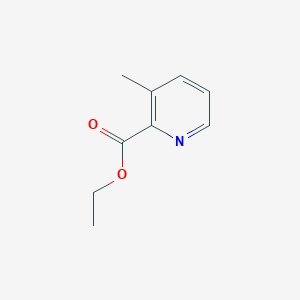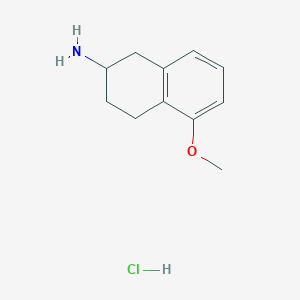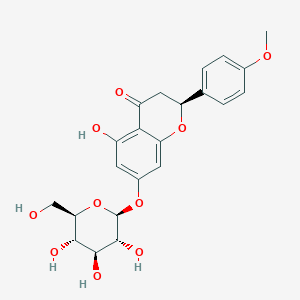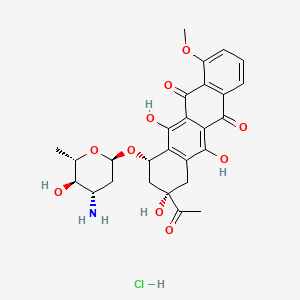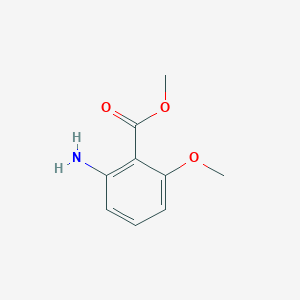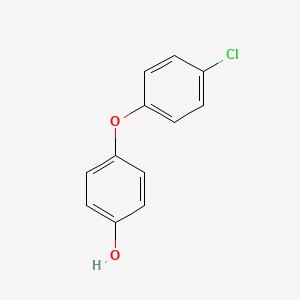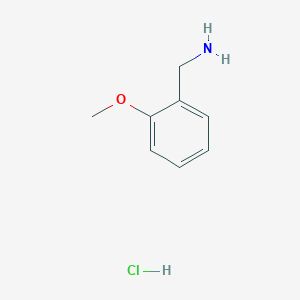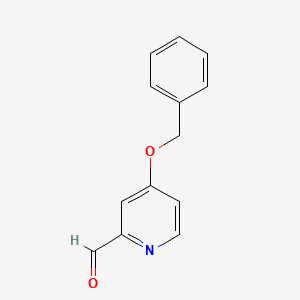
4-(Benzyloxy)picolinaldehyde
Descripción general
Descripción
4-(Benzyloxy)picolinaldehyde is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)picolinaldehyde contains a total of 28 bonds, including 17 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), 1 ether (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
4-(Benzyloxy)picolinaldehyde is a pale-yellow to yellow-brown solid . It has a molecular weight of 213.24 .Aplicaciones Científicas De Investigación
Synthesis of Transition Metal Complexes
Specific Scientific Field
This application falls under the field of Inorganic Chemistry .
Summary of the Application
“4-(Benzyloxy)picolinaldehyde” is used in the synthesis of transition metal complexes derived from Schiff base ligands .
Methods of Application or Experimental Procedures
The transition metal complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of “4-(Benzyloxy)picolinaldehyde” with various aminophenol derivatives . The complexes were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
Results or Outcomes
The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were found to be more efficient in decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range . The metal (II) complexes also showed more noxious antimicrobial activities than free Schiff base ligands .
Synthesis of Novel Benzamides
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
While the specific use of “4-(Benzyloxy)picolinaldehyde” is not mentioned, it is related to the synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole .
Methods of Application or Experimental Procedures
The benzamides were synthesized via esterification, cyanation, cyclization and aminolysis reactions . The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR and HRMS .
Results or Outcomes
The preliminary bioassay showed that most compounds had pesticidal lead compounds with high activity .
Antimycobacterial Evaluation
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain .
Methods of Application or Experimental Procedures
The compounds were synthesized and their antimycobacterial activity was evaluated .
Results or Outcomes
The study found that some of the synthesized compounds showed promising antimycobacterial activity .
Synthesis of Schiff Base Ligands
Summary of the Application
“4-(Benzyloxy)picolinaldehyde” is used in the synthesis of Schiff base ligands .
Methods of Application or Experimental Procedures
The Schiff base ligands were synthesized from the condensation reaction of “4-(Benzyloxy)picolinaldehyde” with various aminophenol derivatives . The ligands were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
Results or Outcomes
The synthesized Schiff base ligands showed high potency in in vitro antioxidant activity and were found to be more efficient in decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range . The Schiff base ligands also showed more noxious antimicrobial activities than free Schiff base ligands .
Synthesis of N-(4-(Benzyloxy)benzyl)-4-Aminoquinolines
Summary of the Application
A series of 27 N-(4-(Benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain .
Safety And Hazards
Propiedades
IUPAC Name |
4-phenylmethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-8-13(6-7-14-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFIYDAKNVSOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50489467 | |
| Record name | 4-(Benzyloxy)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)picolinaldehyde | |
CAS RN |
63071-14-7 | |
| Record name | 4-(Phenylmethoxy)-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63071-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



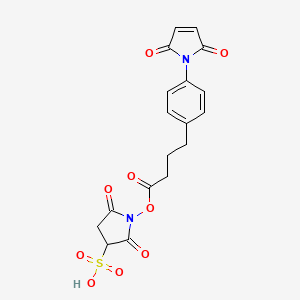
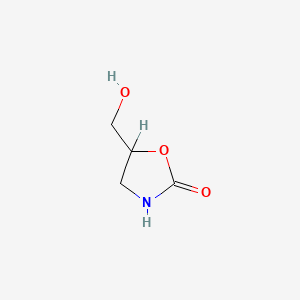
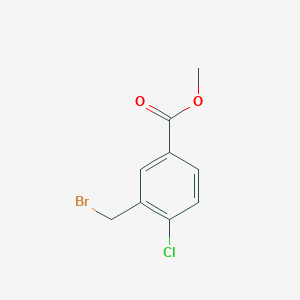
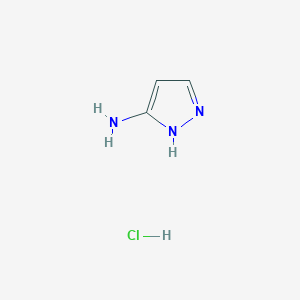
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1589883.png)
